N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine
Description
Basic Chemical Properties and Registry Information
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is officially catalogued in major chemical databases with the Chemical Abstracts Service registry number 915921-72-1. The compound possesses a molecular formula of C₁₂H₂₆N₂, indicating the presence of twelve carbon atoms, twenty-six hydrogen atoms, and two nitrogen atoms within its molecular structure. The molecular weight of this compound has been consistently reported as 198.35 grams per mole across multiple sources, establishing this as a definitive physical characteristic. The MDL number assigned to this compound is MFCD08691660, providing an additional unique identifier for database searches and chemical procurement.
The compound is also known by several alternative nomenclatures, including N-[2-(3,5-Dimethyl-1-piperidinyl)ethyl]-2-propanamine, which reflects the systematic naming conventions used in chemical nomenclature. These alternative names maintain consistency in describing the same molecular entity while accommodating different naming systems employed across various chemical databases and literature sources. The standardization of these identifiers ensures accurate communication and identification within the scientific community.
Structural Characterization and Molecular Geometry
The molecular structure of this compound can be comprehensively described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation of this compound is recorded as CC(NCCN1CC(C)CC(C)C1)C, which provides a linear notation describing the connectivity of atoms within the molecule. This SMILES notation reveals the presence of a piperidine ring system substituted at the 3 and 5 positions with methyl groups, connected via an ethyl bridge to an isopropylamine moiety.
The International Chemical Identifier for this compound is InChI=1S/C12H26N2/c1-10(2)13-5-6-14-8-11(3)7-12(4)9-14/h10-13H,5-9H2,1-4H3, providing a standardized representation that enables unambiguous identification across different chemical databases. The corresponding InChI Key, SXKFQRVOTMKEQZ-UHFFFAOYSA-N, serves as a condensed hash representation of the full InChI string, facilitating rapid database searches and cross-referencing. The canonical SMILES representation, CC1CN(CCNC(C)C)CC(C1)C, offers an alternative linear notation that maintains chemical accuracy while providing a standardized format for computational applications.
Physical Properties and Characteristics
The physical properties of this compound have been determined through various analytical methods and computational predictions. The compound exhibits a calculated boiling point of 233.3 ± 8.0 degrees Celsius at 760 millimeters of mercury pressure, indicating its thermal stability under standard atmospheric conditions. The flash point has been determined to be 55.3 ± 9.4 degrees Celsius, which is an important safety parameter for handling and storage considerations. The density of this compound has been calculated as 0.8 ± 0.1 grams per cubic centimeter, suggesting a relatively low density compared to water.
Table 1: Fundamental Physical Properties of this compound
The vapor pressure of the compound at 25 degrees Celsius has been calculated as 0.1 ± 0.5 millimeters of mercury, indicating relatively low volatility at room temperature. This low vapor pressure suggests that the compound remains predominantly in the liquid phase under standard laboratory conditions, which has implications for handling procedures and storage requirements. The polarizability of the molecule has been determined to be 24.9 ± 0.5 × 10⁻²⁴ cubic centimeters, reflecting the compound's electronic distribution and potential for intermolecular interactions.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-10(2)13-5-6-14-8-11(3)7-12(4)9-14/h10-13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKFQRVOTMKEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCNC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672429 | |
| Record name | N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-72-1 | |
| Record name | N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine typically involves the hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine . This intermediate is then reacted with 2-bromo-N,N-dimethylethylamine under basic conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst for hydrogenation and a strong base such as sodium hydride for the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), halogenated compounds (e.g., bromoethane)
Major Products Formed
Oxidation: Amine oxides
Reduction: Saturated amines
Substitution: Various substituted amines depending on the halogenated compound used
Scientific Research Applications
Opioid Receptor Studies
Research indicates that compounds similar to N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine have been evaluated for their efficacy at opioid receptors. Specifically, studies have shown that selective κ-opioid receptor antagonists can mitigate anxiety and stress responses in animal models. For instance, the analogs of this compound have demonstrated potential in reducing cocaine self-administration and alleviating withdrawal symptoms associated with nicotine and ethanol dependence .
Histamine H3 Receptor Modulation
This compound has been investigated as a non-imidazole alkylamine that acts as a histamine H3 receptor ligand. Such ligands are significant in the treatment of various neurological disorders, including cognitive impairments and mood disorders. The modulation of H3 receptors can influence neurotransmitter release, thereby affecting conditions such as ADHD and schizophrenia .
Behavioral Studies in Rodents
In behavioral assays involving rodents, compounds derived from this piperidine structure have shown significant effects on reducing anxiety-related behaviors and enhancing cognitive functions. For example, selective κ-opioid receptor antagonists have been linked to decreased immobility in forced swim tests, suggesting potential antidepressant-like effects .
Drug Development
The exploration of this compound analogs is ongoing in the context of developing new therapeutic agents for treating addiction and anxiety disorders. The ability to selectively target specific opioid receptors opens avenues for creating medications with fewer side effects compared to traditional opioids .
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s piperidine ring and ethylamine chain allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Piperidine or Amine Substituents
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine (CAS: 1016686-67-1)
- Molecular Formula : C₁₁H₂₄N₂
- Molecular Weight : 184.32 g/mol
- Key Differences: Replaces the ethyl-propan-2-amine chain with a methylpropan-1-amine group.
1-(3-Methylphenyl)propan-2-amine
- Molecular Formula : C₁₀H₁₅N
- Key Differences : Features a 3-methylphenyl aromatic ring instead of the piperidine moiety. The absence of the dimethylpiperidine group likely reduces steric hindrance and modifies receptor-binding profiles compared to the target compound .
(–)-N-((3,5-Dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine
Pharmacopeial-Related Compounds
Formoterol-Related Compounds (E, F, G)
- Formoterol Related Compound G : (2RS)-1-(4-Methoxyphenyl)propan-2-amine
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Comparative Data Table
Key Findings and Implications
Structural Flexibility: Minor modifications, such as branching (e.g., methylpropan-1-amine vs. propan-2-amine) or aromatic substitution (phenyl vs. piperidine), significantly impact molecular weight, solubility, and stereochemical properties .
Analytical Relevance : Compounds like Formoterol-related derivatives and thiophene-containing analogues serve as critical references in chromatographic methods, underscoring the need for precise structural characterization .
Biological Activity
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine, with the molecular formula C₁₂H₂₆N₂, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring with two methyl substitutions and an ethylamine chain, positions it as a potential candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
- Chemical Structure : The compound features a piperidine ring substituted at the 3 and 5 positions with methyl groups, connected to a propan-2-amine backbone.
- Molecular Weight : Approximately 198.35 g/mol.
- CAS Number : 915921-72-1.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Its structural components allow it to modulate receptor activity, particularly in neuropharmacological contexts:
- Receptor Interactions : Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .
- Pathway Modulation : The compound's ability to bind to specific molecular targets indicates its potential role in influencing various biochemical pathways related to neurological health.
Neuropharmacology
This compound has shown promise in neuropharmacological studies:
- Potential Therapeutic Effects : Research indicates that compounds with similar piperidine structures can affect neurotransmitter systems, suggesting applications in treating mood disorders and neurodegenerative diseases .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,5-Dimethylpiperidine | Piperidine ring with two methyl groups | Precursor in organic synthesis |
| N-Ethyl-3,5-dimethylpiperidine | Similar piperidine structure | Neuropharmacological applications |
| N-[2-(N-methylamino)ethyl]propan-2-amine | Variation in amine substitution | Potential receptor interactions |
Case Studies and Research Findings
- Neurotransmitter System Interaction : A study indicated that compounds similar to this compound exhibited binding affinities for serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders.
- Synthesis and Applications : Research has explored various synthetic routes for producing this compound, emphasizing its versatility as a building block in organic synthesis and its potential use in drug development .
Q & A
Basic Questions
Q. What are the common synthetic routes for N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, amine intermediates like 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine (a structural analog) are often prepared by reacting 3,5-dimethylpiperidine with haloalkanes or epoxides under basic conditions. Optimization includes using polar aprotic solvents (e.g., DMF or acetonitrile), catalytic bases (e.g., K₂CO₃), and controlled temperatures (50–80°C). Post-synthesis purification via column chromatography or recrystallization improves yield. Purity validation via HPLC (≥99.8%) is critical .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use and NMR to confirm the piperidine ring’s methyl groups (δ ~1.0–1.5 ppm for CH₃) and ethyl-propan-2-amine chain (δ ~2.5–3.5 ppm for N–CH₂). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺). IR spectroscopy can identify secondary amine stretches (~3300 cm⁻¹). For stereochemical analysis, NOESY or X-ray crystallography (if crystalline) is recommended .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions for in vitro assays?
- Methodological Answer : Perform kinetic solubility assays in PBS (pH 7.4) or simulated gastric fluid using HPLC-UV quantification. Stability studies in liver microsomes or plasma (37°C, 1–24 hrs) with LC-MS monitoring identify metabolic degradation. Adjust buffer pH or use co-solvents (e.g., DMSO ≤0.1%) to enhance solubility without destabilizing the compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across different studies?
- Methodological Answer : Variability arises from assay conditions (e.g., cell lines, radioligands) or enantiomeric impurities. Standardize assays using cloned human receptors (e.g., dopamine D₂ or serotonin 5-HT₂A) and include positive controls. Chiral separation (via HPLC) ensures enantiopure samples. Meta-analysis of binding data with standardized IC₅₀/EC₅₀ normalization reduces discrepancies .
Q. What experimental strategies are recommended to determine the enantiomeric purity of this compound, given its chiral centers?
- Methodological Answer : Use chiral stationary-phase HPLC (CSP-HPLC) with polysaccharide columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. Compare retention times to enantiopure standards. Alternatively, derivatize with a chiral reagent (e.g., Mosher’s acid chloride) and analyze via NMR. Circular dichroism (CD) spectroscopy further confirms absolute configuration .
Q. In computational modeling of the compound’s interactions with neurotransmitter receptors, what parameters are critical for accurate docking simulations?
- Methodological Answer : Optimize protonation states (e.g., amine groups at physiological pH) using software like MarvinSketch. Use cryo-EM or X-ray receptor structures (e.g., 5-HT₂A PDB: 6WGT) for docking. Employ molecular dynamics (MD) simulations (100+ ns) to assess binding stability. Validate with free-energy perturbation (FEP) calculations to predict ΔG binding .
Q. How can researchers address low yields in large-scale synthesis of this compound due to byproduct formation?
- Methodological Answer : Byproducts (e.g., over-alkylated amines) arise from excess alkylating agents. Mitigate via slow reagent addition, temperature control (0–25°C), and scavengers (e.g., molecular sieves). Switch to flow chemistry for precise stoichiometry. Use in situ FTIR or reaction calorimetry to monitor progress. Purify via preparative HPLC or distillation .
Notes
- Structural analogs (e.g., cis-3,5-dimethylpiperidine derivatives) provide methodological insights despite minor differences .
- Contradictions in data require rigorous validation via orthogonal techniques (e.g., NMR + HRMS + chiral HPLC).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
